molecular formula C22H15Cl2F2N3O B12702749 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)- CAS No. 141079-19-8

4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)-

Cat. No.: B12702749
CAS No.: 141079-19-8
M. Wt: 446.3 g/mol
InChI Key: FJQBBZKCDUPRMI-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)- is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, a possible synthetic route could involve:

    Starting Materials: Appropriate halogenated anilines and phenols.

    Cyclization: Formation of the triazole ring through cyclization reactions, often using reagents like hydrazine or its derivatives.

    Substitution Reactions: Introduction of the halogenated phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes, optimized for yield and purity. Key steps include:

    Bulk Synthesis: Large-scale reactions in reactors with precise temperature and pressure control.

    Purification: Techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: Halogenated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Pharmaceuticals: Used in the development of drugs for various diseases, including antifungal and anticancer agents.

Industry

    Agriculture: Potential use as agrochemicals.

    Polymers: Used in the production of specialized polymers.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogenated phenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simpler structure.

    3,5-Diphenyl-1,2,4-Triazole: Another derivative with different phenyl substitutions.

Uniqueness

The unique combination of halogenated phenyl groups in 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-fluorophenyl)- imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

CAS No.

141079-19-8

Molecular Formula

C22H15Cl2F2N3O

Molecular Weight

446.3 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-fluorophenyl)-1,2,4-triazole

InChI

InChI=1S/C22H15Cl2F2N3O/c1-13-10-17(7-8-18(13)23)30-12-21-27-28-22(14-2-4-15(25)5-3-14)29(21)16-6-9-20(26)19(24)11-16/h2-11H,12H2,1H3

InChI Key

FJQBBZKCDUPRMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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